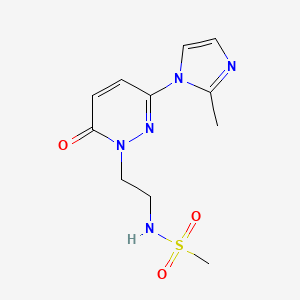
1-(4-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a fluorinated organic compound . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 4-Fluorobenzyl isocyanate and 1-(4-FLUOROBENZYL)PIPERAZINE have been used as precursors in the synthesis of a variety of biologically active molecules .Chemical Reactions Analysis
Fluorine-19 NMR can be used to analyze the chemical reactions of fluorinated compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .Physical And Chemical Properties Analysis
Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .Aplicaciones Científicas De Investigación
Application in HIV Research
- Metabolism and Disposition Studies in HIV Inhibitors : This compound has been utilized in the study of metabolism and disposition of potent HIV integrase inhibitors. 19F-nuclear magnetic resonance (NMR) spectroscopy was extensively used in these studies, particularly focusing on early lead compounds in this series, which include similar structures to 1-(4-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. The research involved investigating the metabolic fate and excretion balance of these compounds in rats and dogs following intravenous and oral dosing (Monteagudo et al., 2007).
Application in Cancer Research
- Synthesis and Antitumor Activity : Research has focused on the synthesis and evaluation of the compound's structural analogs for their potential antitumor activities. Studies have demonstrated that certain analogs inhibit the proliferation of some cancer cell lines, highlighting the relevance of this chemical structure in developing new anticancer agents (Hao et al., 2017).
Application in Enzyme Inhibition Studies
- Cannabinoid Receptor Agonists Evaluation : The compound's analogs have been evaluated for their activities as CB1/CB2 receptor agonists. This research is significant in understanding the pharmacological properties of these compounds, especially in the context of forensic cases (Doi et al., 2017).
Miscellaneous Applications
- X-ray Crystallography Studies : The compound and its analogs have been subjects in X-ray crystallography studies, where the conformation and tautomeric structure of similar compounds have been analyzed in the solid state. This type of research aids in understanding the molecular structure and properties of these chemical compounds (Bacsa et al., 2013).
- Microwave-Assisted Synthesis of Related Compounds : Research has been conducted on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related compounds, using microwave-assisted reaction conditions. These compounds possess valuable biological activities and the research provides insight into efficient synthesis methods (Youssef et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-propan-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10(2)17-15(21)13-7-8-14(20)19(18-13)9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHECHHFHOBNNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)
![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)
![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)
![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)
![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)


